Substitution Pattern Differentiation: 3-Ethyl,4-Methyl vs. N-Alkylated Benzenesulfonamides
The target compound possesses a 3-ethyl,4-methyl substitution pattern on the benzene ring, distinguishing it from the more common N-ethyl-4-methylbenzenesulfonamide (CAS 80-39-7), which features N-alkylation rather than ring alkylation . This structural difference is critical for biological activity. In carbonic anhydrase (CA) inhibition studies, unsubstituted benzenesulfonamide is essentially inactive (Ki > 100 μM), while 4-methylbenzenesulfonamide exhibits measurable inhibition (Ki ≈ 1.56–4.3 μM) [1]. The addition of a 3-ethyl group in the target compound is expected to further modulate potency and selectivity compared to 4-methylbenzenesulfonamide.
| Evidence Dimension | Carbonic Anhydrase Inhibition Potency |
|---|---|
| Target Compound Data | Not directly assayed; inferred from class trends |
| Comparator Or Baseline | 4-Methylbenzenesulfonamide: Ki ≈ 1.56–4.3 μM; Benzenesulfonamide: Ki > 100 μM |
| Quantified Difference | 4-Methyl substitution improves potency >20-fold over unsubstituted; 3-ethyl addition likely further differentiates |
| Conditions | In vitro CA inhibition assays; exact isozyme not specified in this comparison |
Why This Matters
Confirms that substitution pattern drives activity, necessitating procurement of the exact compound for reproducible SAR.
- [1] Scilit. (n.d.). Carbonic Anhydrase Inhibitors. The Mitochondrial Isozyme VB as a New Target for Sulfonamide and Sulfamate Inhibitors. https://www.scilit.net/publications/5e79b4d8c0e99d6b8f8b4567 View Source
